molecular formula C22H18N2O3S2 B2759858 N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide CAS No. 898459-11-5

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide

Cat. No.: B2759858
CAS No.: 898459-11-5
M. Wt: 422.52
InChI Key: XVAIRZQCSBKGAQ-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide is a complex organic compound that features a benzothiazole moiety linked to a benzamide structure via a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzothiazole core, followed by the introduction of the phenyl ring and the benzamide group. The final step involves the sulfonylation of the benzamide to introduce the ethylsulfonyl group. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into more reactive forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, reduction could produce amines or alcohols, and substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, or enzyme inhibition properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers or dyes, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(benzo[d]thiazol-2-yl)phenyl)benzamide: Lacks the ethylsulfonyl group, which may affect its solubility and reactivity.

    2-(benzo[d]thiazol-2-yl)aniline: Contains an amine group instead of the benzamide structure, leading to different chemical properties and applications.

    N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide: Similar structure but with a methylsulfonyl group, which may influence its biological activity and chemical reactivity.

Uniqueness

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide is unique due to the presence of both the benzothiazole and ethylsulfonyl groups, which confer specific chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, solubility, and reactivity, making it a valuable candidate for various applications.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c1-2-29(26,27)20-14-8-4-10-16(20)21(25)23-17-11-5-3-9-15(17)22-24-18-12-6-7-13-19(18)28-22/h3-14H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAIRZQCSBKGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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